3-(3-Methoxybenzyl)pyrrolidine-2,5-dione
Description
3-(3-Methoxybenzyl)pyrrolidine-2,5-dione (CAS 1267618-58-5) is a pyrrolidine-2,5-dione derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol. It features a 3-methoxybenzyl substituent at the C3 position of the pyrrolidine-2,5-dione core. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery .
The pyrrolidine-2,5-dione scaffold is a versatile pharmacophore, known for its presence in bioactive molecules with anticonvulsant, analgesic, and cytotoxic properties. Modifications to the substituents on this core significantly influence physicochemical properties and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-3-8(6-10)5-9-7-11(14)13-12(9)15/h2-4,6,9H,5,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAGEMLECOTHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Rigidity : Compared to the benzylidene derivative (), the 3-methoxybenzyl group introduces conformational flexibility, which may affect binding to biological targets .
- Molecular Weight : At 219.24 g/mol, the compound falls below the 500 Da threshold, aligning with favorable oral bioavailability guidelines (rotatable bonds ≤10; polar surface area ≤140 Ų) .
Table 2: Pharmacological Comparisons
Key Observations :
- Anticonvulsant Potential: While the target compound lacks reported activity, analogs with methylthiophene (e.g., Compound 4) or chlorine substituents show ED₅₀ values comparable to reference drugs like valproic acid .
- Cytotoxicity : Indole-containing derivatives () exhibit cytotoxicity, suggesting that the 3-methoxybenzyl group may reduce off-target effects compared to heterocyclic substituents .
Q & A
Q. Example Protocol :
React 3-methoxybenzylamine with maleic anhydride in DMF at 60°C for 6 hours.
Add phenylhydrazine dropwise under nitrogen to form the pyrrolidine core.
Purify via recrystallization (ethanol/water mixture) to isolate the product (yield: ~65%) .
Q. Common Pitfalls :
- Impurity Formation : Trace moisture may hydrolyze intermediates; use anhydrous conditions .
- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to detect early-stage byproducts .
What advanced spectroscopic and computational methods are recommended for resolving structural ambiguities in derivatives of this compound?
Advanced Research Focus
Structural elucidation requires multi-modal approaches:
- X-ray Crystallography : Resolves bond angles and substituent orientation (e.g., dihedral angles between methoxybenzyl and pyrrolidine rings) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate NMR/IR data. Basis sets like B3LYP/6-311+G(d,p) are effective .
- Dynamic NMR : Detects conformational flexibility in solution (e.g., hindered rotation of the methoxy group) .
Q. Data Interpretation :
- EC₅₀/IC₅₀ Discrepancies : If computational docking predicts high affinity (Ki < 100 nM) but in vitro IC₅₀ is >1 µM, assess membrane permeability via PAMPA assay .
What strategies are effective for reconciling contradictory data in reaction mechanisms involving this compound?
Advanced Research Focus
Case Study : Conflicting reports on cyclization pathways (radical vs. ionic mechanisms).
- Isotopic Labeling : Use ¹⁸O-labeled maleic anhydride to track oxygen incorporation in the pyrrolidine ring .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer transition states .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects transient intermediates (e.g., enolates) .
Q. Resolution Framework :
Validate purity of starting materials (GC-MS/HPLC).
Replicate experiments under controlled conditions (e.g., inert atmosphere, strict temperature gradients).
Apply multivariate analysis (e.g., PCA) to identify variables causing divergence .
How can computational reaction design accelerate the discovery of novel this compound analogs?
Advanced Research Focus
ICReDD Methodology :
Reaction Path Search : Use GRRM or AFIR algorithms to explore potential energy surfaces for cyclization steps .
Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal conditions for new substituents.
High-Throughput Screening : Combine DFT-predicted intermediates with robotic synthesis (e.g., Chemspeed platforms) .
Q. Case Example :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the benzyl position lower activation energy by 15–20 kJ/mol, as predicted via M06-2X/def2-TZVP calculations .
What are the best practices for establishing structure-activity relationships (SAR) in this compound derivatives?
Intermediate Research Focus
SAR Workflow :
Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, halogenation) while retaining the pyrrolidine core .
Pharmacological Profiling : Test analogs against a panel of targets (e.g., kinases, ion channels) to identify selectivity trends .
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
